molecular formula C10H12D6O B1147854 alpha - Terpineol - d6 CAS No. 1263090-98-7

alpha - Terpineol - d6

Cat. No.: B1147854
CAS No.: 1263090-98-7
M. Wt: 160.29
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deuterium labelled analog of α-Terpinenol, shown to have antioxidant effects. Antiseptic. It shows toxicity towards fibroblast cells increasing membrane fluidity allowing for use in the development of topical medicaments. A volatile monoterpene that is present in many extracted oils of various plant species, acts as an antihypernociception and anti-inflammatory.

Scientific Research Applications

Biological Properties and Therapeutic Applications

α-Terpineol is known for its wide range of biological applications. It exhibits antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive properties, and is used in enhancing skin penetration. It also possesses insecticidal properties. These biological activities make α-terpineol significant in medicine and pharmaceutical industries (Khaleel, Tabanca, & Buchbauer, 2018).

Anticancer Potential

α-Terpineol exhibits antitumor activity against various tumor cell lines, potentially acting as an NF-kappaB inhibitor. It downregulates the expression of several NF-kappaB-related genes, suggesting a mechanism involving inhibition of the NF-kappaB pathway (Hassan et al., 2010).

Production in Engineered Yeast

The construction of Saccharomyces cerevisiae cell factories for producing monoterpenes, including α-Terpineol, offers a promising substitute for chemical synthesis or phytoextraction. This engineered yeast pathway has been optimized for increased α-Terpineol production, demonstrating the potential for scalable production in a biotechnological context (Zhang et al., 2019).

Effects on Nutritional Parameters

α-Terpineol improves nutritional parameters in rats fed a high-fat diet. It reestablishes insulin sensibility and reduces serum levels of pro-inflammatory cytokines, indicating potential health benefits in nutritional and metabolic contexts (Sousa et al., 2020).

Potential in Drug Delivery Systems

α-Terpineol encapsulated in polymer matrices like Poly(methyl methacrylate) has been studied as a drug delivery system (DDS) for cancer treatment. This encapsulation method helps maintain drug delivery at therapeutic levels and protects it from premature degradation, showing potential for melanoma therapy (Batista et al., 2020).

Antioxidant and Antiproliferative Potential

α-Terpineol's antioxidant potential has been measured, demonstrating its efficacy against cancerous cell lines. Its antiproliferative effects encourage further in vivo studies, especially for breast adenocarcinoma and chronic myeloid leukemia (Bicas et al., 2011).

Safety and Hazards

Alpha-Terpineol is combustible and causes skin and eye irritation . It is recommended to wear suitable protective clothing, avoid contact with skin and eyes, and avoid formation of dust and aerosols .

Future Directions

Considering the information presented, it is believed that α-Terpineol applications may transcend the flavors and fragrances industry in the future . This compound has a wide range of biological applications as an antioxidant, anticancer, anticonvulsant, antiulcer, antihypertensive, anti-nociceptive compound . Therefore, it plays an important role in therapeutic applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of alpha-Terpineol-d6 involves the conversion of starting material, p-Cymene, to alpha-Terpineol-d6 using a series of reactions.", "Starting Materials": [ "p-Cymene", "Deuterium oxide (D2O)", "Sodium borohydride (NaBH4)", "Acetic acid (CH3COOH)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Magnesium sulfate (MgSO4)", "Sodium sulfate (Na2SO4)", "Anhydrous sodium sulfate (Na2SO4)" ], "Reaction": [ "Step 1: p-Cymene is reacted with D2O and NaBH4 in the presence of acetic acid to produce p-Cymene-d6.", "Step 2: p-Cymene-d6 is oxidized with NaOH and HCl to produce p-Cymenol-d6.", "Step 3: p-Cymenol-d6 is reacted with MgSO4 and Na2SO4 to produce alpha-Terpineol-d6.", "Step 4: The alpha-Terpineol-d6 is purified using anhydrous sodium sulfate." ] }

CAS No.

1263090-98-7

Molecular Formula

C10H12D6O

Molecular Weight

160.29

Purity

95% min.

Synonyms

alpha - Terpineol - d6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.